(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid group, making it a versatile building block for various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pyrrole, using a chiral catalyst. The reaction conditions often include hydrogen gas under pressure and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and purity, often involving multiple steps of purification, such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
4-Phenylpyrrolidine-2-carboxylic acid: Without specific stereochemistry, this compound can exist as a racemic mixture.
Phenylalanine: An amino acid with a similar phenyl group and carboxylic acid functionality.
Uniqueness
(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and pharmaceutical research, where stereochemistry plays a crucial role in the efficacy and safety of drugs .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
(2R,4S)-4-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1 |
InChI Key |
JHHOFXBPLJDHOR-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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